Cas no 74395-18-9 ((4-Methylthiophen-2-yl)methanol)

(4-Methylthiophen-2-yl)methanol is a heterocyclic alcohol derivative featuring a thiophene ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive hydroxymethyl group allows for further functionalization, enabling the construction of more complex molecular architectures. The thiophene core contributes to electron-rich properties, making it valuable in materials science and catalysis. The compound is typically handled under standard laboratory conditions, with stability suitable for various synthetic transformations. Its well-defined structure and reactivity profile make it a useful building block in medicinal and industrial chemistry research.
(4-Methylthiophen-2-yl)methanol structure
74395-18-9 structure
Product Name:(4-Methylthiophen-2-yl)methanol
CAS No:74395-18-9
MF:C6H8OS
MW:128.192120552063
MDL:MFCD06411545
CID:562082
PubChem ID:2795527
Update Time:2025-06-13

(4-Methylthiophen-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Methylthiophen-2-yl)methanol
    • (4-Methylthien-2-yl)methanol
    • 2-(HYDROXYMETHYL)-4-METHYLTHIOPHENE
    • 2-Thiophenemethanol,4-methyl-
    • 4-methylthiophene 2-ylmethanol
    • (4-methyl-2-thienyl)methanol
    • (4-methyl-thiophene-2-yl)methanol
    • 2-Thiophenemethanol,4-methyl
    • 4-Methyl-2-thiophenemethanol
    • FT-0690450
    • DTXSID80383747
    • CS-0196192
    • PS-3592
    • AKOS006345237
    • EN300-380980
    • 2-hydroxymethyl-4-methylthiophene
    • ZCA39518
    • 74395-18-9
    • J-515831
    • GEO-03160
    • 4-methylthiophene 2-ylmethanol, AldrichCPR
    • AM804307
    • SCHEMBL12000
    • MFCD06411545
    • AUQLBQWHCWBCAW-UHFFFAOYSA-N
    • STR07368
    • DB-010748
    • MDL: MFCD06411545
    • Inchi: 1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3
    • InChI Key: AUQLBQWHCWBCAW-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1CO

Computed Properties

  • Exact Mass: 128.03000
  • Monoisotopic Mass: 128.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • Density: 1.176
  • Boiling Point: 60 °C
  • Flash Point: 86°C
  • Refractive Index: 1.572
  • PSA: 48.47000
  • LogP: 1.54880

(4-Methylthiophen-2-yl)methanol Security Information

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(4-Methylthiophen-2-yl)methanol Suppliers

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(CAS:74395-18-9)(4-Methylthiophen-2-yl)methanol
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:25
Price ($):703.0
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Additional information on (4-Methylthiophen-2-yl)methanol

Introduction to (4-Methylthiophen-2-yl)methanol (CAS No. 74395-18-9)

(4-Methylthiophen-2-yl)methanol, with the CAS number 74395-18-9, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiophenyl group and a methanol functional group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic pathways and a potential candidate for drug development.

The chemical structure of (4-Methylthiophen-2-yl)methanol can be represented as C8H10OS. The presence of the thiophenyl ring provides aromatic stability and electron-donating properties, while the methanol group offers reactivity and functionalization potential. These features make (4-Methylthiophen-2-yl)methanol an attractive starting material for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential applications of (4-Methylthiophen-2-yl)methanol in various areas of research. One notable application is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of novel antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of compounds derived from (4-Methylthiophen-2-yl)methanol, which exhibited potent antiviral activity against several strains of influenza virus. The researchers attributed this activity to the unique structural features of the thiophenyl-methanol scaffold, which allowed for optimal binding to viral targets.

In addition to its role in antiviral drug development, (4-Methylthiophen-2-yl)methanol has also shown promise in the treatment of neurodegenerative diseases. A recent study published in Chemical Biology & Drug Design explored the use of this compound as a precursor for the synthesis of small molecules that can modulate specific protein-protein interactions involved in Alzheimer's disease. The researchers found that derivatives of (4-Methylthiophen-2-yl)methanol were able to effectively inhibit the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. This finding suggests that further exploration of this compound could lead to new therapeutic strategies for neurodegenerative disorders.

The synthetic versatility of (4-Methylthiophen-2-yl)methanol is another factor contributing to its significance in chemical research. The methanol group can be readily functionalized through various chemical reactions, such as esterification, etherification, and oxidation, allowing for the creation of a wide range of derivatives with diverse properties. This flexibility makes it an ideal starting material for combinatorial chemistry approaches, where large libraries of compounds can be synthesized and screened for specific biological activities.

In the context of environmental chemistry, (4-Methylthiophen-2-yl)methanol has been investigated for its potential use in developing eco-friendly materials and processes. A study published in Green Chemistry demonstrated that this compound can be used as a green solvent or reaction medium in various catalytic reactions, reducing the need for hazardous solvents and improving overall process sustainability. The researchers found that reactions conducted using (4-Methylthiophen-2-yl)methanol as a solvent resulted in higher yields and selectivities compared to traditional solvents, highlighting its potential as an environmentally benign alternative.

The physical properties of (4-Methylthiophen-2-yl)methanol, such as its melting point (63°C) and boiling point (165°C), are also important considerations for its use in various applications. These properties influence its solubility, reactivity, and stability under different conditions, making it suitable for both laboratory-scale experiments and industrial processes.

In conclusion, (4-Methylthiophen-2-yl)methanol (CAS No. 74395-18-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new applications and properties, it is clear that this compound will remain at the forefront of scientific innovation.

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(CAS:74395-18-9)(4-Methylthiophen-2-yl)methanol
A1173499
Purity:99%
Quantity:5g
Price ($):703.0
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